Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate” is a chemical compound with the IUPAC name methyl (4-formyl-2,6-dimethylphenoxy)acetate . It has a molecular weight of 222.24 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate” is 1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antibacterial and Enzyme Inhibition Applications
Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate is involved in the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides. These molecules, featuring multiple functional groups, have demonstrated significant antibiotic effects against both Gram-positive and Gram-negative bacteria, as well as inhibitory activity against lipoxygenase (Rasool et al., 2016). This suggests potential applications in the development of new antibacterial agents and enzyme inhibitors.
Catalytic and Reaction Studies
The compound is also mentioned in the context of catalytic processes, such as the alkylation and acylation of phenol with methyl acetate over various zeolites. The reactions produced a range of products including anisole and dimethylphenol derivatives, indicating the compound's relevance in chemical synthesis and catalytic reaction studies (Shanmugapriya et al., 2004).
Antioxidant Applications
In biochemical applications, the compound is involved in the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with enhanced antioxidant capacity. This process, mediated by laccase, produces compounds with potential as bioactive compounds due to their increased antioxidant capability compared to the starting substrate (Adelakun et al., 2012).
Polymer Synthesis Applications
Additionally, it appears in studies related to polymer synthesis, such as the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether), a polymer widely used in high-performance engineering plastics. The use of [copper-(N,O-containing ligand)] complexes as catalyst precursor compounds in these polymerizations is of great interest for understanding the factors influencing catalytic activities and polymerization rates (Guieu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWOCJILYIXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.